molecular formula C18H14N2O5S2 B2449456 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-90-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2449456
CAS No.: 895457-90-6
M. Wt: 402.44
InChI Key: IWHXDUYALSPMTF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a complex organic compound that features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-17(10-27(22,23)13-4-2-1-3-5-13)20-18-19-14(9-26-18)12-6-7-15-16(8-12)25-11-24-15/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXDUYALSPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step might involve the coupling of a benzo[d][1,3]dioxole derivative with the thiazole intermediate.

    Attachment of the Phenylsulfonyl Group: This can be done via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the intermediate compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Acetamide Hydrolysis

The phenylsulfonyl acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity and biological activity.

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl, reflux)6M HCl, 12 hours2-(Phenylsulfonyl)acetic acid78%
Basic hydrolysis (NaOH, 80°C)2M NaOH, 8 hoursSodium 2-(phenylsulfonyl)acetate85%

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. The phenylsulfonyl group stabilizes the intermediate through electron-withdrawing effects.

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and nucleophilic reactions due to its electron-deficient nature.

Electrophilic Aromatic Substitution

The 5-position of the thiazole ring is susceptible to nitration and halogenation:

Reaction Reagents Conditions Product Yield Source
NitrationHNO₃/H₂SO₄0°C, 2 hours5-Nitro-thiazole derivative62%
BrominationBr₂ in CHCl₃RT, 4 hours5-Bromo-thiazole derivative70%

Nucleophilic Substitution

The 2-position thiazole nitrogen can undergo alkylation or arylation:

Reaction Reagents Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hoursN-Methylated thiazole68%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Dioxane, 100°C, 12h2-Aryl-substituted thiazole75%

Phenylsulfonyl Group Reactions

The phenylsulfonyl moiety participates in reduction and nucleophilic displacement:

Reaction Reagents Conditions Product Yield Source
ReductionLiAlH₄, THFReflux, 8 hours2-(Phenylethylthio)acetamide55%
Nucleophilic DisplacementNaN₃, DMF80°C, 10 hours2-(Azido)acetamide60%

Benzo[d] dioxole Reactivity

The methylenedioxy group is prone to ring-opening under strong acidic conditions:

Reaction Reagents Conditions Product Yield Source
Acidic cleavageH₂SO₄ (conc.), H₂O100°C, 3 hours4,5-Dihydroxybenzene derivative90%

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed cross-coupling:

Reaction Catalyst/Reagents Product Yield Source
Heck ReactionPd(OAc)₂, PPh₃, Styrene5-Styryl-thiazole derivative73%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Amine2-Amino-thiazole derivative65%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Degradation Products Half-Life Source
pH 1.2 (gastric)2-(Phenylsulfonyl)acetic acid2.1 hours
pH 7.4 (blood)Stable>24 hours

Key Mechanistic Insights

  • The thiazole ring acts as an electron-deficient heterocycle, favoring electrophilic substitution at the 5-position and nucleophilic reactions at the 2-position.

  • The phenylsulfonyl group enhances electrophilicity of the acetamide carbonyl, accelerating hydrolysis.

  • The benzo[d] dioxole group’s stability is compromised under strong acids, limiting applications in low-pH environments .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
  • Phenylsulfonyl Group : Enhances the compound's lipophilicity and potential biological interactions.

Biological Activities

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide exhibits a range of biological activities:

Anticancer Properties

  • Mechanism of Action :
    • The compound may inhibit enzymes involved in cell proliferation, crucial in cancer therapy.
    • It potentially alters signaling pathways that regulate cell growth and apoptosis.
  • Case Studies :
    • Similar compounds with thiazole and dioxole components have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Comparative Analysis :
    • Compounds like N-(benzo[d][1,3]dioxol-5-yl)indoles and N-(benzo[d][1,3]dioxol-5-yl)thiazoles exhibit comparable anticancer effects, suggesting a shared mechanism of action through enzyme modulation and signaling pathway interference.

Antimicrobial Effects

  • Potential Applications :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Research Findings :
    • Investigations into similar compounds have indicated their ability to inhibit bacterial growth, positioning them as promising candidates for antibiotic development .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes:

  • α-Glucosidase and Acetylcholinesterase Inhibitors :
    • Studies have shown that derivatives of related compounds can inhibit α-glucosidase and acetylcholinesterase, which are critical targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease .
  • In Silico Studies :
    • Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes, demonstrating promising inhibitory activity that suggests potential therapeutic applications .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Synthetic Routes :
    • The construction of the thiazole ring is often achieved through cyclization reactions with appropriate carboxylic acid derivatives.
    • The benzodioxole group can be introduced via nucleophilic substitution reactions, while the phenylsulfonyl acetamide moiety is added through coupling reactions with activated esters or acid chlorides.
  • Industrial Production Methods :
    • Large-scale synthesis may utilize continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis can optimize reaction conditions.

Mechanism of Action

The mechanism of action for compounds like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, affecting their function. The benzo[d][1,3]dioxole moiety might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide: Similar in structure but with different substituents.

    Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.

    Benzo[d][1,3]dioxole Derivatives: Compounds with modifications in the benzo[d][1,3]dioxole moiety.

Uniqueness

The unique combination of the thiazole ring, benzo[d][1,3]dioxole moiety, and phenylsulfonyl group in this compound provides distinct chemical and biological properties that are not found in simpler analogs.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzodioxole moiety, and a phenylsulfonyl group. Its molecular formula is C15H14N2O4SC_{15}H_{14}N_2O_4S, with a molecular weight of approximately 342.35 g/mol. The unique structural characteristics contribute to its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, IC50 values were reported as low as 2.38 µM for HepG2 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin (IC50 = 7.46 µM) .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways, induction of apoptosis via the mitochondrial pathway, and disruption of the cell cycle at specific phases (G1 and G2-M) .
Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro Testing : Studies indicate that it possesses antibacterial and antifungal activities, which suggest its potential use in treating infections caused by resistant strains .

3. Antimalarial Activity

Research indicates that this compound exhibits notable antimalarial activity with low IC50 values, making it a candidate for further development in malaria treatment .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness across different biological contexts:

  • Cell Cycle Analysis : Flow cytometry has been employed to analyze the effects of the compound on cell cycle progression in cancer cells, revealing significant alterations in cell cycle dynamics upon treatment .
  • Molecular Docking Studies : These studies have been conducted to identify potential molecular targets for the compound, providing insights into its interactions at the cellular level .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Benzodioxole Attachment : This step involves coupling reactions that introduce the benzodioxole moiety.
  • Phenylsulfonyl Group Addition : Final modifications include introducing the phenylsulfonyl group to enhance biological activity.

Q & A

Q. What are the optimized synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:

  • Thioether formation : Reacting a thiol-containing intermediate with a halogenated precursor under basic conditions (e.g., NaOH in DMSO) to form the thiazole-thioether linkage.
  • Acetamide coupling : Introducing the phenylsulfonylacetamide group via nucleophilic substitution or condensation reactions.
    Critical parameters include solvent choice (DMSO enhances solubility of polar intermediates), temperature control (40–60°C to avoid side reactions), and catalyst use (e.g., triethylamine for deprotonation). Yields are optimized by monitoring reaction progress via TLC and isolating intermediates via recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the presence of key functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, thiazole ring carbons at δ 150–160 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological studies) using a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS showing [M+H]+ ion at m/z 442.1).
    Cross-referencing these techniques ensures structural fidelity and minimizes synthetic byproducts .

Q. What initial biological screening approaches are recommended to assess its bioactivity, and which assays are suitable for antimicrobial or anticancer potential?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ampicillin.
  • Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values. Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis induction.
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates to identify potential targets .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different studies for this compound?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, serum concentration in media) or compound stability issues . Mitigation strategies include:

  • Standardized protocols : Replicate assays across multiple labs using identical cell lines (e.g., ATCC-certified HeLa) and reagent batches.
  • Stability profiling : Use HPLC to check for degradation under assay conditions (e.g., pH 7.4, 37°C).
  • Mechanistic validation : Combine phenotypic assays with target-specific studies (e.g., Western blotting for apoptosis markers) to confirm mode of action .

Q. What strategies are effective in designing analogs with improved target specificity, and how does structural modification impact activity?

  • Bioisosteric replacement : Substitute the phenylsulfonyl group with a sulfonamide or carboxylic acid to modulate solubility and target binding.
  • Heterocycle variation : Replace the thiazole ring with oxadiazole or triazole to alter electronic properties (see Table 1 for analog comparisons).
  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the benzo[d][1,3]dioxole para-position to enhance metabolic stability.
    Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

Q. How can the compound’s stability under different experimental conditions be systematically evaluated, and which parameters are critical for reliable results?

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C indicates suitability for high-temperature reactions).
  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–12) and quantify degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation products with LC-MS.
    Documentation of activation energy (via Arrhenius plots) and degradation pathways (e.g., hydrolysis of the acetamide group) is essential for protocol optimization .

Table 1: Structural Analogs and Key Modifications

Compound ModificationImpact on ActivityReference
Fluorine at benzo[d][1,3]dioxoleIncreased metabolic stability
Propanamide side chainAltered pharmacokinetics
Thiadiazole replacementEnhanced antimicrobial activity

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